3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methoxy groups, and a chromen-4-one core
Preparation Methods
The synthesis of 3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves multiple steps, including the protection and deprotection of hydroxyl groups, and the formation of glycosidic bonds. The synthetic route typically starts with the preparation of the chromen-4-one core, followed by the sequential addition of the various substituents under controlled reaction conditions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of multiple hydroxyl groups on antioxidant activity.
Biology: Investigated for its potential role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Used as a natural antioxidant in food and cosmetic products
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The chromen-4-one core also plays a crucial role in stabilizing the resulting radicals, enhancing the overall antioxidant capacity of the compound .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is unique due to its complex structure and high number of hydroxyl groups. Similar compounds include:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties but with a simpler structure.
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Another antioxidant compound with fewer hydroxyl groups and a different core structure
Biological Activity
The compound 3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid with potential therapeutic applications. This article reviews its biological activities based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C45H72O17, indicating a large and complex structure typical of flavonoids. The intricate arrangement of hydroxymethyl and methoxy groups suggests significant interactions with biological systems.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. Studies have demonstrated that this compound exhibits strong radical scavenging activity, which can help protect cells from oxidative stress. It has been shown to reduce reactive oxygen species (ROS) levels in various cell lines, contributing to its potential role in preventing oxidative damage associated with chronic diseases .
Anti-inflammatory Effects
Research indicates that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using macrophage cell lines revealed a significant reduction in inflammation markers when treated with this flavonoid. This suggests its potential use in managing inflammatory diseases .
Antiviral Properties
Recent investigations have highlighted the antiviral activity of this compound against several viruses. For instance, it has shown efficacy against influenza and herpes simplex viruses by disrupting viral replication processes. The mechanism appears to involve interference with viral entry into host cells .
Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines such as breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, indicating a promising avenue for cancer therapy .
Case Study 1: Antioxidant Efficacy in Human Cells
A clinical study assessed the antioxidant effects of this compound on human lymphocytes exposed to oxidative stress. Results showed a marked increase in cellular viability and a decrease in lipid peroxidation levels, suggesting protective effects against oxidative damage.
Case Study 2: Inhibition of Viral Replication
In a laboratory setting, the compound was tested against the H1N1 influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVBYGTTYRFJKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.